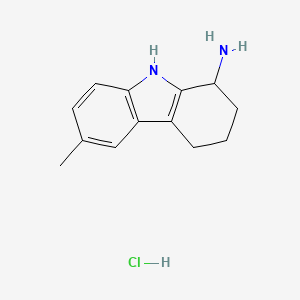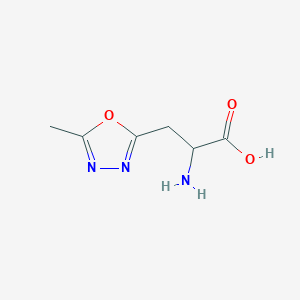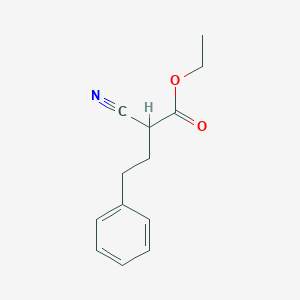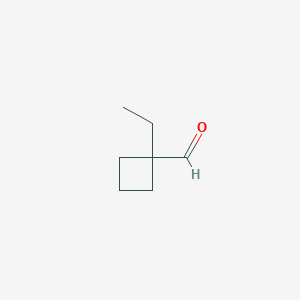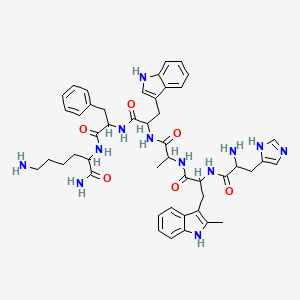carbonyl]amino})amino}ethan-1-ol](/img/structure/B12313232.png)
2-{[(Benzyloxy)carbonyl]({[(tert-butoxy)carbonyl]amino})amino}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(Benzyloxy)carbonylcarbonyl]amino})amino}ethan-1-ol is a complex organic compound with the molecular formula C15H22N2O5 and a molecular weight of 310.3 g/mol . This compound is characterized by the presence of benzyloxycarbonyl and tert-butoxycarbonyl groups, which are commonly used as protecting groups in organic synthesis.
Preparation Methods
The synthesis of 2-{(Benzyloxy)carbonylcarbonyl]amino})amino}ethan-1-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of amino groups using benzyloxycarbonyl and tert-butoxycarbonyl groups. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate (Boc2O) and benzyl chloroformate (Cbz-Cl) . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-{(Benzyloxy)carbonylcarbonyl]amino})amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The benzyloxycarbonyl and tert-butoxycarbonyl groups can be substituted under specific conditions to introduce different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{(Benzyloxy)carbonylcarbonyl]amino})amino}ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and prodrugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-{(Benzyloxy)carbonylcarbonyl]amino})amino}ethan-1-ol involves its interaction with specific molecular targets. The benzyloxycarbonyl and tert-butoxycarbonyl groups protect amino groups during chemical reactions, preventing unwanted side reactions. These protecting groups can be selectively removed under mild conditions, allowing for the controlled release of the active compound . The pathways involved include nucleophilic substitution and deprotection reactions.
Comparison with Similar Compounds
2-{(Benzyloxy)carbonylcarbonyl]amino})amino}ethan-1-ol is unique due to the presence of both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. Similar compounds include:
N-Benzyloxycarbonyl-L-glutamic acid gamma-tert-butyl ester: Used in peptide synthesis.
(2S)-2-{(Benzyloxy)carbonylamino}-3-{1-(tert-butoxy)carbonyl-1H-indol-3-yl}propanoic acid: Another compound with similar protecting groups. These compounds share similar chemical properties but differ in their specific applications and molecular structures.
Properties
Molecular Formula |
C15H22N2O5 |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
benzyl N-(2-hydroxyethyl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate |
InChI |
InChI=1S/C15H22N2O5/c1-15(2,3)22-13(19)16-17(9-10-18)14(20)21-11-12-7-5-4-6-8-12/h4-8,18H,9-11H2,1-3H3,(H,16,19) |
InChI Key |
WTVQUGDIJRLSFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NN(CCO)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


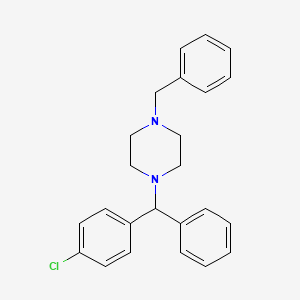
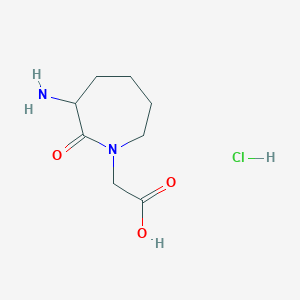
![2-[(2R)-oxiran-2-yl]-1-benzofuran](/img/structure/B12313159.png)
![rac-(1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid, cis](/img/structure/B12313165.png)
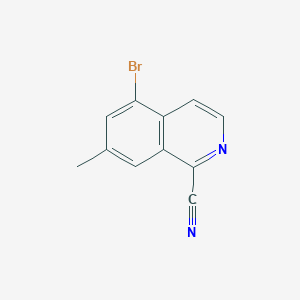
![5,6,7-Trihydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12313173.png)
